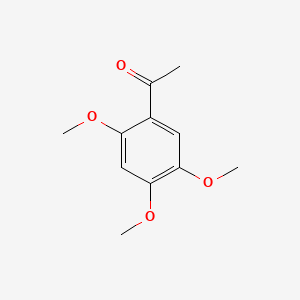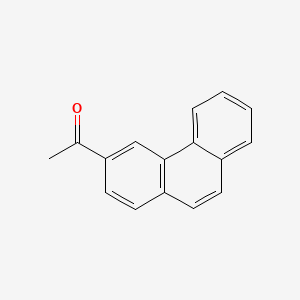
2,6-Dinitro-4-(trifluoromethyl)aniline
概要
説明
2,6-Dinitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3N3O4. It is a derivative of aniline, where the hydrogen atoms in the 2 and 6 positions are replaced by nitro groups, and the hydrogen atom in the 4 position is replaced by a trifluoromethyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
作用機序
Target of Action
The primary targets of 2,6-Dinitro-4-(trifluoromethyl)aniline are plant cells, specifically the microtubules within these cells . Microtubules play a crucial role in cell division, and by targeting these structures, the compound can disrupt the process of mitosis .
Mode of Action
This compound interacts with its targets by binding to the tubulin proteins that make up the microtubules . This binding inhibits the assembly of microtubules, thereby disrupting cell division and leading to cytogenetic disorders .
Biochemical Pathways
The compound affects the biochemical pathway of microtubule assembly. By inhibiting this pathway, it prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . The downstream effects include the disruption of cell division, leading to a phytotoxic effect on the roots of plants .
Pharmacokinetics
Like many other dinitroaniline herbicides, it is likely to be absorbed by plant roots and distributed throughout the plant via the xylem
Result of Action
The result of the compound’s action is the inhibition of cell division in plants, leading to cytogenetic disorders and a phytotoxic effect . This makes this compound effective as a herbicide, particularly against a broad spectrum of weed species in horticultural crops .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, some herbicides, such as trifluralin, are more effective when soil humidity is between high and elevated . .
生化学分析
Biochemical Properties
It is known that dinitroaniline derivatives generally interfere with the process of mitosis, affecting the formation and function of microtubules
Cellular Effects
It is known that dinitroaniline derivatives can cause cytogenetic disorders and have a phytotoxic effect on the roots of Allium cepa seedlings
Molecular Mechanism
It is known that dinitroaniline derivatives generally exert their effects by interfering with the polymerization of tubulin, a protein that forms microtubules
Metabolic Pathways
One of the byproducts of trifluralin biodegradation is an aniline: 2,6-dinitroaniline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline typically involves the nitration of 4-(trifluoromethyl)aniline. The process begins with the nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of nitro groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The starting material, 4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
2,6-Dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2,6-Diamino-4-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dinitro-4-(trifluoromethyl)aniline has several scientific research applications, including:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific properties.
類似化合物との比較
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)benzenamine
- 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
- Trifluralin
Uniqueness
2,6-Dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
特性
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACNDKUQVLNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196202 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-66-9 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,5-dinitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-dinitro-4-(trifluoromethyl)aniline interact with nucleophiles? What are the implications of this interaction?
A1: this compound readily reacts with nucleophiles such as hydroxide (OD-) and sulfite (SO32-) ions. This interaction leads to the formation of Meisenheimer complexes, specifically σ-complexes, through nucleophilic aromatic substitution (SNAr) reactions. [] The regioselectivity of these reactions, meaning which position on the aromatic ring the nucleophile attacks, is influenced by both kinetic and thermodynamic factors. For instance, N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin) and N-ethyl-N-n-butyl-2,6-dinitro-4-(trifluoromethyl)aniline (benefin) initially favor nucleophilic attack at the C-3 position, but over time, the C-1 adduct becomes more thermodynamically stable. [] This reactivity towards nucleophiles is thought to be important for the biological activity of these compounds as herbicides. []
Q2: Can you explain the different reaction pathways observed for this compound derivatives with nucleophiles?
A2: Research indicates two main reaction pathways: K3T1 and K3T3. []
- K3T1: Observed in the reactions of trifluralin and benefin with OD-. This signifies a kinetic preference for the formation of the C-3 adduct, which then gradually converts to the thermodynamically favored C-1 adduct. Interestingly, the C-1 adduct itself isn't directly observed; instead, the final products suggest an SNAr displacement at the C-1 position. []
- K3T3: Observed in the reaction of N-phenyl-2,6-dinitro-4-(trifluoromethyl)aniline with OD- and trifluralin with SO32-. This indicates both kinetic and thermodynamic preference for the formation of the C-3 adduct. []
Q3: What structural features of fluazinam contribute to its fungicidal activity?
A4: Fluazinam, a known fungicide, shares the this compound core structure. [] While its exact mechanism of action remains unclear, its crystal structure provides insights. The molecule exhibits a dihedral angle of 42.20° between the pyridine and benzene rings. [] Furthermore, various intermolecular interactions, including N—H⋯F hydrogen bonds, C—Cl⋯π interactions, and short Cl⋯Cl, O⋯Cl, and F⋯F contacts, contribute to its three-dimensional packing in the crystal lattice. [] These structural features likely play a role in its interaction with biological targets and contribute to its fungicidal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)








